molecular formula C14H22ClNO2 B1487996 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219982-04-3

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1487996
CAS No.: 1219982-04-3
M. Wt: 271.78 g/mol
InChI Key: JCMXLBRGOMIDIB-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound characterized by a piperidine ring linked to a 2-methoxyphenyl group via an ethyl ether chain. The compound is primarily utilized in pharmaceutical research as an intermediate or candidate for drug development due to its structural versatility . Industrial-grade material is available with a purity of ≥90% and packaged in bulk quantities (e.g., 25 kg drums) .

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMXLBRGOMIDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-04-3
Record name Piperidine, 2-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Physiological Activity and Therapeutic Potential

The compound exhibits significant central nervous system activity, making it a candidate for various therapeutic applications. Research indicates that derivatives of this compound can act as anorectic agents, which may be beneficial in obesity treatment by suppressing appetite . Additionally, its structural similarity to other psychoactive substances suggests potential use in treating neuropsychiatric disorders, including depression and anxiety .

Central Nervous System Effects

  • Anorectic Activity : The compound has been shown to influence appetite regulation, potentially aiding in weight management strategies .
  • Neuropsychiatric Applications : Given its interaction with serotonin receptors, it may be relevant in developing treatments for mood disorders .

Synthesis and Characterization

The synthesis of 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves several chemical reactions that can be optimized for yield and purity. The synthesis typically requires the reaction of appropriate piperidine derivatives with methoxyphenyl compounds under controlled conditions.

Synthesis Process

  • Reagents : Commonly used reagents include piperidine and methoxyphenyl precursors.
  • Methodology : The synthesis often employs methods such as acylation or alkylation to achieve the desired product structure.

A detailed synthesis route is illustrated below:

StepReaction TypeReagents UsedConditions
1AlkylationPiperidine + Methoxyphenyl compoundControlled temperature
2Hydrochloride formationAddition of HCl to crude productStirring under nitrogen

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety of this compound in various applications. For instance, research on similar compounds has shown promising results in animal models for treating obesity and mood disorders.

Case Study: Anorectic Agents

A study demonstrated that compounds with similar structures effectively reduced food intake in rodent models, suggesting a mechanism through which these compounds can influence appetite regulation .

Neuropsychiatric Disorders

Investigations into the serotonergic system have revealed that compounds like this compound can modulate serotonin levels, indicating potential therapeutic effects on anxiety and depression .

Mechanism of Action

The mechanism by which 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structural Features Pharmacological Target/Activity Key References
2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether HCl Piperidine + 2-methoxyphenyl ethyl ether Research intermediate; uncharacterized receptor binding
HBK14–HBK19 (Piperazine derivatives) 4-(2-Methoxyphenyl)piperazine core with substituted phenoxyethyl chains α1-Adrenoceptor antagonism (e.g., HBK15, HBK16)
BMY 7378 8-Azaspiro[4,5]decane dione + 4-(2-methoxyphenyl)piperazine Selective α1D-adrenoceptor antagonist
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl Piperidine-linked ethyl ester benzoate Unspecified; structural similarity to local anesthetics
Ritalinic Acid Hydrochloride 2-Phenyl-2-(piperidin-2-yl)acetic acid Metabolite of methylphenidate; dopaminergic effects
Key Observations:
  • Substituent Effects: The HBK series () demonstrates that substituting the phenoxyethyl chain (e.g., chloro, trimethyl groups) modulates α1-adrenoceptor affinity. For example, HBK15 (2-chloro-6-methylphenoxy) shows higher antagonistic potency than HBK17 (2,5-dimethylphenoxy) .
  • Piperidine vs.
  • Ester vs. Ether Linkages : Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl () contains an ester group, which may confer faster metabolic degradation compared to the ether linkage in the target compound .

Pharmacological and Neurochemical Profiles

  • Neurotransmitter Modulation: Piperidine-containing compounds like SB-269970 () exhibit serotonergic (5-HT7 receptor antagonism) and noradrenergic activity, suggesting that the target compound’s piperidine moiety could similarly influence neurotransmitter systems .
  • Comparative Receptor Affinity: BMY 7378’s high α1D-adrenoceptor selectivity contrasts with the HBK series’ broader α1-subtype activity, highlighting the role of the spirodecane dione group in BMY 7378’s specificity .

Biological Activity

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a methoxy group attached to a phenyl ring and a piperidine moiety linked via an ethyl ether bond. Its unique structure suggests various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H22_{22}ClN1_{1}O1_{1}, with a CAS number of 614731-29-2. The compound is classified as an irritant and is primarily used in organic synthesis and pharmacological studies.

Table 1: Structural Features

Compound Name Structure Features Notable Activities
This compoundMethoxy-substituted phenyl ring, piperidine configurationPotential neuropharmacological effects
4-Methoxyphenyl 2-(4-piperidinyl)ethyl etherSimilar structure with variations in piperidine positionAnalgesic properties
N-(4-Piperidinyl)-N-methylbenzamideLacks methoxy group but retains piperidineAntidepressant effects

Neuropharmacological Effects

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research has shown that compounds with similar structures exhibit binding affinities at serotonin (5-HT) receptors, particularly the 5-HT1A_1A subtype, which is implicated in mood regulation and anxiety disorders .

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of similar compounds have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. For instance, derivatives exhibiting structural similarities demonstrated effective inhibition of COX-2 with IC50_{50} values comparable to established anti-inflammatory drugs like indomethacin . The unique structural features of this compound may enhance its efficacy as an anti-inflammatory agent.

Case Studies and Research Findings

  • Binding Studies : Research involving radiolabeled compounds has shown that derivatives similar to this compound exhibit significant binding in brain regions associated with mood regulation, such as the hippocampus and frontal cortex .
  • In Vitro Assays : In vitro assays have demonstrated that compounds with similar piperidine structures can effectively inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties . The mechanism of action often involves disruption of microtubule dynamics, leading to apoptosis in malignant cells.
  • Structure-Activity Relationship (SAR) : Studies focusing on SAR have indicated that the presence of electron-donating groups like methoxy enhances biological activity, particularly in neuroprotective and anti-inflammatory contexts .

Table 2: Summary of Biological Activities

Activity Type Description Reference
NeuropharmacologicalPotential interaction with serotonin receptors
Anti-inflammatoryInhibition of COX-2 enzyme, comparable to indomethacin
AnticancerInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
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2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

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